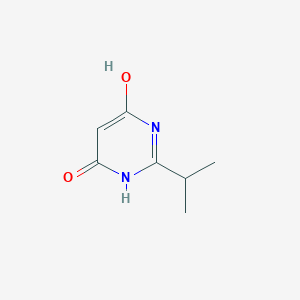

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one

説明

The compound 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one is a pyrimidinone derivative that has attracted attention due to its unique structure and potential for diverse chemical reactions and properties. Pyrimidinones are important heterocyclic compounds with a wide range of biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one derivatives involves a straightforward methodology, utilizing a selective O-alkylation reaction followed by nucleophilic heteroaromatic substitution and acidic hydrolysis (Font, Heras, & Villalgordo, 2002). This method provides a highly molecularly diverse set of 2,6-disubstituted 3,4-dihydropyrimidin-4(3H)-ones, showcasing the compound's versatility in synthesis.

Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one derivatives has been examined, revealing interesting tautomeric equilibria and hydrogen bonding patterns essential for their chemical behavior and interaction with biological targets. Structural determinations are often achieved through X-ray crystallography, which provides insight into the electron density and molecular geometry of these compounds (Janković et al., 2018).

Chemical Reactions and Properties

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one participates in various chemical reactions, including amidoalkylation, which can produce mono-, di-, and trisubstituted products, reflecting the compound's reactivity and potential for generating diverse chemical entities (Novakov et al., 2020). Such reactions underscore the compound's utility in synthetic organic chemistry and drug development.

科学的研究の応用

Tautomeric Equilibrium and Nucleoside Analogues : The study of tautomeric properties of pyrimidine analogs like 6-amino-5-benzyl-3-methylpyrazin-2-one, a compound similar to 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one, is significant. These compounds can participate in nonstandard base pairs in nucleic acids, which may be beneficial in DNA and RNA polymerase systems (Voegel, von Krosigk, & Benner, 1993).

Synthesis Methodology : Research has developed an efficient methodology for synthesizing molecularly diverse 2,6-disubstituted 3,4-dihydropyrimidin-4(3H)-ones. This methodology involves selective O-alkylation reactions and nucleophilic heteroaromatic ipsosubstitution (Font, Heras, & Villalgordo, 2002).

Antiviral Properties : Derivatives of 3,4-dihydropyrimidin-4(3H)-ones have been synthesized and evaluated for their anti-HIV-1 activities. Among these, certain analogs exhibited potent anti-HIV-1 activity, suggesting their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Khalifa & Al-Omar, 2014).

Antioxidant Properties : 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one, another similar compound, has been found to inhibit free radical oxidation effectively, demonstrating its potential as an antioxidant (Grabovskiy, Grabovskaya, Antipin, & Kabal’nova, 2019).

Metal Complexation : Hydroxypyrimidinone derivatives have been investigated for their complexation properties with metal ions. These compounds can be immobilized on sepharose for sequestering metals, indicating their environmental applications (Esteves, Cachudo, Chaves, & Santos, 2005).

特性

IUPAC Name |

4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4(2)7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZKGELCYBIBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350295 | |

| Record name | AC1LDWNN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one | |

CAS RN |

1197-04-2 | |

| Record name | AC1LDWNN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)